![molecular formula C16H21Cl2NO2 B4685834 2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride](/img/structure/B4685834.png)
2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride
Übersicht
Beschreibung
2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride is a chemical compound commonly known as CM156. It is a selective G protein-coupled receptor kinase 2 (GRK2) inhibitor that has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as heart failure and hypertension.
Wirkmechanismus
CM156 selectively inhibits 2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride, which is a key regulator of GPCR signaling. This compound phosphorylates and desensitizes GPCRs, leading to the downregulation of their signaling. Inhibition of this compound by CM156 leads to the sustained activation of GPCRs, resulting in improved cardiac function and reduced hypertrophy in animal models of heart failure. CM156 has also been shown to reduce blood pressure in hypertensive animal models by inhibiting this compound-mediated desensitization of the angiotensin II type 1 receptor.
Biochemical and Physiological Effects
CM156 has been shown to improve cardiac function and reduce hypertrophy in various animal models of heart failure. It also reduces blood pressure in hypertensive animal models. These effects are mediated by the selective inhibition of this compound, leading to the sustained activation of GPCRs and improved signaling. CM156 has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
CM156 is a selective 2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride inhibitor that has been extensively studied in animal models of cardiovascular diseases. Its selectivity and potency make it a valuable tool for studying the role of this compound in GPCR signaling and cardiovascular diseases. However, its hydrophilic nature and low oral bioavailability limit its use in clinical settings. In addition, further studies are needed to investigate its potential side effects and toxicity.
Zukünftige Richtungen
The potential therapeutic applications of CM156 in cardiovascular diseases have generated significant interest in the scientific community. Future studies should focus on investigating its safety and efficacy in human clinical trials. In addition, the development of more potent and selective 2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride inhibitors may provide new opportunities for the treatment of cardiovascular diseases. Finally, the role of this compound in other diseases, such as diabetes and cancer, should be further investigated to explore the potential therapeutic applications of this compound inhibitors beyond cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
CM156 has been extensively studied for its potential therapeutic applications in cardiovascular diseases. 2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride is a key regulator of G protein-coupled receptor (GPCR) signaling, which plays a critical role in the pathophysiology of cardiovascular diseases. Inhibition of this compound has been shown to improve cardiac function and reduce hypertrophy in various animal models of heart failure. CM156 has also been shown to reduce blood pressure in hypertensive animal models. These findings suggest that CM156 may have potential therapeutic applications in the treatment of cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2.ClH/c1-3-12(10-19)18-9-13-7-8-16(20-13)14-5-4-6-15(17)11(14)2;/h4-8,12,18-19H,3,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLUPNWTLCDDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(O1)C2=C(C(=CC=C2)Cl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




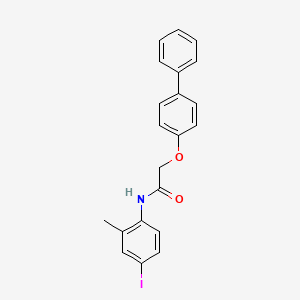
![3-methyl-N-[4-(4-morpholinylmethyl)phenyl]-4-nitrobenzamide](/img/structure/B4685780.png)
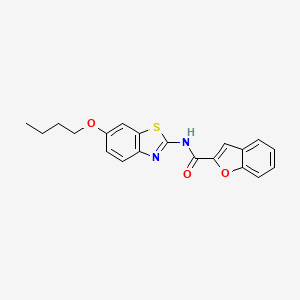
![N-ethyl-2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4685802.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4685810.png)
![N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4685818.png)
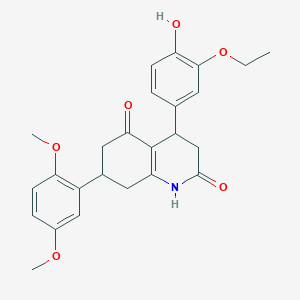
![ethyl 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4685832.png)
![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4685836.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4685838.png)
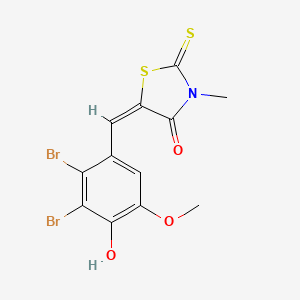
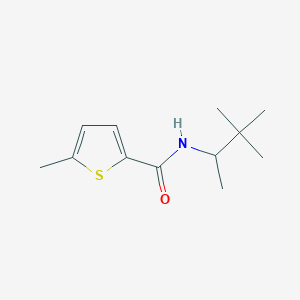
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide](/img/structure/B4685852.png)